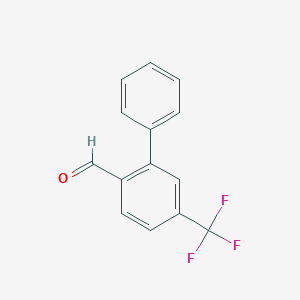

2-Formyl-5-(trifluoromethyl)biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9F3O |

|---|---|

Molecular Weight |

250.21 g/mol |

IUPAC Name |

2-phenyl-4-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)12-7-6-11(9-18)13(8-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

PVJOZZORZNFVBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Formyl 5 Trifluoromethyl Biphenyl

Reactivity Governed by the Formyl Moiety

The aldehyde functional group, or formyl moiety, is the primary center of reactivity in 2-Formyl-5-(trifluoromethyl)biphenyl. Its electrophilic carbonyl carbon and adjacent acidic α-protons (though absent in this specific aromatic aldehyde) are susceptible to a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of synthetic chemistry, providing a pathway to new C-N bonds. The mechanism involves a nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by a dehydration step to yield the final imine product. nih.gov The formation of a Schiff base can be a crucial step in the synthesis of various heterocyclic compounds and complex organic molecules. nih.govresearchgate.net

The general reaction for the formation of a Schiff base from this compound is illustrated in the table below.

Table 1: General Scheme for Schiff Base Formation Interactive data table. Click on headers to sort.

| Reactant 1 | Reactant 2 | Product |

|---|

This reactivity is fundamental in fields like medicinal chemistry, where Schiff base formation is used to link molecules or build larger, more complex structures. semanticscholar.org

Reduction and Oxidation Pathways

The oxidation state of the formyl group's carbon atom allows for both reduction to a primary alcohol and oxidation to a carboxylic acid. These transformations are essential for the synthetic manipulation of the biphenyl (B1667301) scaffold.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding [5-(trifluoromethyl)biphenyl-2-yl]methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation with reagents such as Raney's nickel. google.com This transformation is valuable for introducing a hydroxymethyl group, which can serve as a handle for further functionalization.

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid, forming 5-(trifluoromethyl)biphenyl-2-carboxylic acid. This reaction can be carried out using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid is a versatile intermediate for syntheses involving amide bond formation or esterification.

Table 2: Common Reduction and Oxidation Reactions of the Formyl Group Interactive data table. Click on headers to sort.

| Transformation | Reagent Example | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | [5-(Trifluoromethyl)biphenyl-2-yl]methanol |

Derivatization for Synthetic Intermediates (e.g., Oxime Formation)

Beyond simple reduction and oxidation, the formyl group can be converted into a wide range of other functional groups, creating key synthetic intermediates. A prominent example is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This condensation reaction is analogous to Schiff base formation and produces 5-(trifluoromethyl)biphenyl-2-carbaldehyde oxime. Oximes are stable, crystalline solids that are useful for the purification and characterization of aldehydes. Furthermore, they are valuable intermediates themselves, capable of undergoing reactions like the Beckmann rearrangement to form amides.

Table 3: Oxime Formation from this compound Interactive data table. Click on headers to sort.

| Reactant 1 | Reactant 2 | Product |

|---|

Influence and Stability of the Trifluoromethyl Group

Electronic Effects on Aromatic Ring Reactivity

The -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis. nih.gov This is primarily due to the intense inductive effect (-I) exerted by the three highly electronegative fluorine atoms. nih.govreddit.com

This strong electron-withdrawing nature has several key consequences for the aromatic ring to which it is attached:

Deactivation of the Ring: The -CF₃ group significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic aromatic substitution reactions compared to an unsubstituted benzene (B151609) ring. mdpi.com This deactivating effect helps to stabilize the molecule against electrophilic attack.

Directing Effects: As a deactivating group, the -CF₃ group acts as a meta-director for any subsequent electrophilic substitution on its own ring.

Increased Lipophilicity: The -CF₃ group enhances the lipophilicity of the molecule, a property that is often exploited in medicinal chemistry to improve membrane permeability. mdpi.comresearchgate.net

Table 4: Electronic Influence of the Trifluoromethyl Group Interactive data table. Click on headers to sort.

| Property | Description | Impact on Aromatic Ring Reactivity |

|---|---|---|

| Inductive Effect | Strong electron withdrawal (-I) due to high electronegativity of fluorine atoms. nih.gov | Deactivates the ring towards electrophilic substitution. |

| Resonance Effect | Negligible resonance effect. | Reactivity is dominated by the inductive effect. |

Stability under Various Reaction Conditions

A defining characteristic of the trifluoromethyl group is its exceptional stability. This robustness stems from the inherent strength of the carbon-fluorine bond.

High Bond Energy: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. mdpi.com This makes the -CF₃ group highly resistant to cleavage.

Chemical Inertness: The trifluoromethyl group is stable across a wide range of reaction conditions, including strongly acidic and basic media. rsc.org It is also resistant to many common oxidizing and reducing agents.

Metabolic Stability: In biochemical contexts, the -CF₃ group is not easily metabolized. This resistance to oxidative degradation is a primary reason for its frequent incorporation into pharmaceutical compounds to increase their in vivo half-life. wikipedia.orgmdpi.comreddit.com

The comparative strength of the C-F bond is highlighted in the table below.

Table 5: Comparison of Bond Dissociation Energies Interactive data table. Click on headers to sort.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F (in CF₄) | ~513 |

| C-F (in CH₃F) | ~485 mdpi.com |

| C-H (in CH₄) | ~439 |

This inherent stability ensures that the trifluoromethyl group remains intact during various chemical transformations targeting other parts of the molecule, such as the formyl group. mdpi.com

Compound Reference Table

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| [5-(Trifluoromethyl)biphenyl-2-yl]methanol |

| 5-(Trifluoromethyl)biphenyl-2-carboxylic acid |

| 5-(Trifluoromethyl)biphenyl-2-carbaldehyde oxime |

| Sodium borohydride |

| Potassium permanganate |

| Hydroxylamine |

Reactivity of the Biphenyl System

The reactivity of this compound is dictated by the electronic and steric influences of the formyl (-CHO) and trifluoromethyl (-CF3) substituents, as well as the torsional angle between the two phenyl rings. Both the formyl and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the electron density distribution across the biphenyl system and, consequently, its susceptibility to various chemical transformations.

Aromatic Substitution Patterns

The regioselectivity of aromatic substitution reactions on this compound is a direct consequence of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

Both the formyl and trifluoromethyl groups are deactivating and meta-directing substituents for electrophilic aromatic substitution (EAS). libretexts.orgyoutube.com The strong electron-withdrawing nature of these groups reduces the electron density of the substituted phenyl ring, making it significantly less reactive towards electrophiles than the unsubstituted phenyl ring. youtube.com Consequently, electrophilic attack will preferentially occur on the unsubstituted ring.

The primary directing influence on the unsubstituted ring is the substituted phenyl group itself, which is generally considered an ortho, para-directing group, albeit a weakly activating one. Therefore, electrophiles are expected to add to the positions ortho and para to the carbon-carbon bond linking the two rings.

| Position on Unsubstituted Ring | Predicted Reactivity | Rationale |

| Ortho (2', 6') | Favorable | Electronically activated by the adjacent phenyl ring. |

| Meta (3', 5') | Unfavorable | Electronically less activated. |

| Para (4') | Most Favorable | Electronically activated and sterically most accessible. |

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the substituted ring makes it a candidate for nucleophilic aromatic substitution (NAS), a reaction class that is generally challenging for unsubstituted benzene rings. masterorganicchemistry.com The potent electron-withdrawing trifluoromethyl group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.commdpi.com The formyl group further contributes to this activation. A suitable leaving group, such as a halide, would be required at one of these activated positions for a substitution reaction to proceed. Given the structure of this compound, nucleophilic attack is most likely to occur at the carbon bearing the trifluoromethyl group or the formyl group if a suitable leaving group were present at those positions.

Potential for Further Cross-Coupling Reactions on Derivatives

The biphenyl scaffold is frequently synthesized and functionalized using palladium-catalyzed cross-coupling reactions. researchgate.net Derivatives of this compound, particularly halogenated versions, are excellent candidates for such transformations, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. mdpi.comkochi-tech.ac.jp A bromo or iodo derivative of this compound could be readily coupled with various boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups. For instance, bromination of the unsubstituted ring, likely at the 4'-position, would yield a precursor for coupling reactions. The aldehyde functionality is generally tolerant of the conditions used for Suzuki-Miyaura reactions. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net A chloro, bromo, or iodo derivative of this compound could be reacted with a wide range of primary or secondary amines in the presence of a palladium catalyst to yield the corresponding N-aryl products.

| Cross-Coupling Reaction | Potential Derivative | Coupling Partner | Expected Product |

| Suzuki-Miyaura | 4'-Bromo-2-formyl-5-(trifluoromethyl)biphenyl | Arylboronic acid | 4'-Aryl-2-formyl-5-(trifluoromethyl)biphenyl |

| Buchwald-Hartwig | 4'-Bromo-2-formyl-5-(trifluoromethyl)biphenyl | Primary Amine | 4'-(Alkyl/Arylamino)-2-formyl-5-(trifluoromethyl)biphenyl |

Conformational Flexibility and Its Impact on Reactivity

The conformation of biphenyl derivatives is a critical factor in determining their reactivity and physical properties. The presence of substituents at the ortho positions can introduce significant steric hindrance, forcing the two phenyl rings to twist relative to each other. libretexts.orgnih.gov

In this compound, the formyl group at the 2-position forces a non-planar conformation. researchgate.net The dihedral angle between the two rings is expected to be significantly greater than that of unsubstituted biphenyl (which is around 44° in the gas phase). researchgate.net This twisting has two major consequences for reactivity:

Reduced Inter-ring Conjugation: A larger dihedral angle disrupts the π-orbital overlap between the two rings. This electronic decoupling means that the electronic effects of the substituents on one ring are less effectively transmitted to the other.

The reactivity of the formyl group itself is also influenced by its position on the biphenyl scaffold. As a typical aldehyde, it can undergo nucleophilic addition, oxidation, and reduction. libretexts.orgnih.govmasterorganicchemistry.com However, its proximity to the other phenyl ring in a twisted conformation may influence the stereochemical outcome of reactions at the carbonyl carbon.

Synthesis and Characterization of Derivatives and Analogues of 2 Formyl 5 Trifluoromethyl Biphenyl

Structural Modifications within the Biphenyl (B1667301) Framework

Common structural modifications could include:

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) can provide handles for further functionalization through cross-coupling reactions.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, allowing for a wide range of further derivatization.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups, altering the steric and electronic landscape of the molecule.

Cross-Coupling Reactions: Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are pivotal in creating more complex biphenyl structures by forming new carbon-carbon bonds.

| Modification | Reagents and Conditions | Resulting Derivative | Potential Application |

| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | Bromo-2-formyl-5-(trifluoromethyl)biphenyl | Intermediate for cross-coupling reactions |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-formyl-5-(trifluoromethyl)biphenyl | Precursor to amino derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted-2-formyl-5-(trifluoromethyl)biphenyl | Modified electronic properties |

Variations in Substituents on the Formyl Group

The formyl group is a versatile functional group that can be transformed into a wide array of other functionalities. These transformations can alter the molecule's reactivity, polarity, and potential for intermolecular interactions.

Key transformations of the formyl group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.

Reduction: The formyl group can be reduced to a primary alcohol, which can be further functionalized.

Reductive Amination: Reaction with an amine in the presence of a reducing agent yields a secondary or tertiary amine.

Wittig and Related Reactions: Conversion of the aldehyde to an alkene with a variety of substituents.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the formyl group to produce secondary alcohols.

| Reaction | Reagents | Product Functional Group |

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

Alterations and Substitutions to the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive to many common chemical transformations. This stability is a key feature contributing to the properties of molecules containing this group. Direct modification of the C-F bonds in a trifluoromethyl group is chemically challenging and typically requires harsh reaction conditions that may not be compatible with the rest of the molecule. As such, there is limited literature on the direct alteration or substitution of the trifluoromethyl group in complex aromatic compounds like 2-Formyl-5-(trifluoromethyl)biphenyl. Research in this area is ongoing, but for this specific compound, such modifications are not commonly reported.

Synthesis and Analysis of Chiral Analogues and Atropisomers

The 2-substituted biphenyl structure of this compound introduces the potential for axial chirality, leading to the existence of atropisomers. These are stereoisomers that are stable enough to be isolated due to hindered rotation around the single bond connecting the two phenyl rings. The synthesis of enantiomerically pure atropisomers is a significant area of research in asymmetric catalysis and materials science.

The synthesis of chiral analogues and atropisomers of this compound can be approached in several ways:

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to favor the formation of one atropisomer over the other during the biphenyl bond formation (e.g., an asymmetric Suzuki coupling).

Chiral Resolution: Synthesizing the racemic mixture of atropisomers and then separating them using a chiral stationary phase in chromatography or by forming diastereomeric salts with a chiral resolving agent.

Derivatization with a Chiral Auxiliary: Reacting the formyl group with a chiral auxiliary to form diastereomers that can be separated, followed by removal of the auxiliary.

The characterization of these chiral analogues involves techniques such as:

Polarimetry: To measure the optical rotation.

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess.

The synthesis of a new CF₃-containing stereogenic atropisomeric pair of an ortho-disubstituted biphenyl scaffold has been reported, highlighting the conformational stability that can be achieved. In one study, the stability was attributed to intramolecular hydrogen bond formation, which locked the conformation of the biphenyl system. nih.gov This principle could be applied to the design and synthesis of stable atropisomers of this compound derivatives.

| Method | Description | Key Consideration |

| Asymmetric Suzuki Coupling | Use of a chiral phosphine ligand with a palladium catalyst to induce asymmetry during the C-C bond formation. | The steric bulk of the ortho-substituents is crucial for achieving high rotational barriers and enantioselectivity. |

| Chiral Resolution via HPLC | Separation of the racemic mixture of atropisomers using a column with a chiral stationary phase. | Requires a suitable chiral stationary phase that can effectively discriminate between the two enantiomers. |

| Diastereomeric Salt Formation | Reaction of a derivative (e.g., the corresponding carboxylic acid) with a chiral amine to form diastereomeric salts that can be separated by crystallization. | The salts must have different solubilities to allow for efficient separation. |

Advanced Research Applications of 2 Formyl 5 Trifluoromethyl Biphenyl and Its Derivatives

Role as Building Blocks in Advanced Organic Synthesis

The strategic placement of a formyl group and a trifluoromethyl group on the biphenyl (B1667301) framework endows 2-Formyl-5-(trifluoromethyl)biphenyl with a rich and varied reactivity, making it a sought-after starting material for the construction of complex molecular architectures.

Precursors for Complex Chemical Structures

The aldehyde functionality in this compound serves as a versatile handle for a multitude of chemical transformations, allowing for its elaboration into more complex structures. This reactivity is fundamental to its role as a precursor in the synthesis of intricate organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.

The aldehyde group can readily participate in a wide array of classic and contemporary organic reactions. These include, but are not limited to:

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes, providing a pathway to extend the carbon skeleton.

Reductive amination: to synthesize substituted amines, which are prevalent in biologically active compounds.

Grignard and organolithium additions: to generate secondary alcohols, which can be further functionalized.

Condensation reactions: with various nucleophiles to form imines, oximes, and hydrazones, which can be key intermediates or the final target molecules.

While direct literature examples detailing the synthesis of a broad range of complex structures from this compound are not extensively documented, the known reactivity of substituted benzaldehydes provides a strong basis for its utility. The synthesis of various heterocyclic compounds, for example, often relies on the reaction of a formyl group with a variety of dinucleophiles.

Intermediates in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or tandem) reactions are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. The aldehyde functionality of this compound makes it an ideal candidate for participation in such reactions.

In the context of MCRs, an aldehyde is a common "A" component that reacts with other starting materials (e.g., amines, isocyanides, carboxylic acids) to rapidly build molecular complexity. Some well-known MCRs where a substituted benzaldehyde (B42025) like this compound could be employed include:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Biginelli Reaction: A three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activities. nih.gov

Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridines.

Cascade reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. The formyl group of this compound can initiate a cascade sequence, for example, through an initial condensation or addition reaction, which is then followed by cyclizations or rearrangements to yield complex polycyclic systems. The development of novel cascade reactions is an active area of research, and functionalized aldehydes are key players in these synthetic strategies.

Applications in Materials Science

The unique combination of a rigid biphenyl core, a reactive formyl group for polymerization or modification, and the property-enhancing trifluoromethyl group makes this compound and its derivatives highly attractive for the development of advanced materials.

Integration into Polymer Systems to Enhance Performance Characteristics

The incorporation of trifluoromethyl-substituted biphenyl moieties into polymer backbones has been shown to significantly enhance their performance characteristics. The CF3 groups can improve thermal stability, chemical resistance, and solubility, while also modifying the optical and electronic properties of the resulting polymers. The formyl group of this compound provides a convenient point of attachment for incorporating this valuable structural unit into various polymer systems.

For example, polyimides, known for their exceptional thermal and mechanical properties, can be synthesized from diamines and dianhydrides. Derivatives of this compound, such as the corresponding diamine, can be used as monomers in the synthesis of fluorinated polyimides. ncku.edu.twresearchgate.net These materials often exhibit improved processability, lower dielectric constants, and enhanced optical transparency, making them suitable for applications in microelectronics and flexible displays.

The table below summarizes the potential impact of incorporating the this compound moiety into different polymer systems.

| Polymer Type | Potential Enhancement from (Trifluoromethyl)biphenyl Unit |

| Polyimides | Improved solubility, lower dielectric constant, enhanced thermal stability. ncku.edu.twresearchgate.net |

| Polyamides | Increased thermal stability and resistance to hydrolysis. ncku.edu.tw |

| Polyesters | Enhanced thermal properties and potential for liquid crystallinity. |

| Conjugated Polymers | Modified electronic properties, improved stability for optoelectronic applications. |

Development of Optoelectronic Materials

The electronic properties of the trifluoromethyl-biphenyl core make it a promising building block for a variety of optoelectronic materials. The electron-withdrawing CF3 group can lower the HOMO and LUMO energy levels of a conjugated system, which is a key strategy for tuning the performance of organic electronic devices.

Organic Field-Effect Transistors (OFETs): The introduction of trifluoromethyl groups into conjugated polymers can enhance their oxidative stability and moisture resistance, leading to more stable OFETs. While not the exact compound, the related 2,2′-bis(trifluoromethyl)biphenyl has been used as a building block for amorphous conjugated polymers that exhibit balanced ambipolar charge transport and high ambient stability in OFETs.

Liquid Crystals (LCs): The rigid, rod-like structure of the biphenyl unit is a common feature in liquid crystalline molecules. The presence of trifluoromethyl groups can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy. Compounds containing bis(trifluoromethyl)phenyl rings are known to exhibit large, negative dielectric anisotropy, which is desirable for certain display applications. google.comnsf.gov

Organic Solar Cells (OSCs): Fluorination is a widely used strategy to improve the efficiency of polymer donors in OSCs. rsc.org The incorporation of trifluoromethyl-substituted units into conjugated polymers can lower their HOMO energy levels, leading to higher open-circuit voltages (Voc) in the corresponding solar cell devices. nih.govresearchgate.net This makes derivatives of this compound attractive candidates for the synthesis of new donor materials for high-performance OSCs. nih.govfigshare.com

Photoluminescent Substances: Biphenyl derivatives are often used as the core of fluorescent and phosphorescent materials. The trifluoromethyl group can be used to tune the emission color and quantum yield of these materials. For instance, derivatives of bis(trifluoromethyl)biphenyl have been shown to exhibit dual-state emission, including room-temperature phosphorescence, making them promising for applications in sensing and lighting. researchgate.net

The following table highlights the potential applications of this compound derivatives in optoelectronics.

| Application | Role of (Trifluoromethyl)biphenyl Moiety |

| Organic Field-Effect Transistors | Enhanced stability and balanced charge transport. |

| Liquid Crystals | Induction of negative dielectric anisotropy and modification of mesophase behavior. google.comnsf.gov |

| Organic Solar Cells | Tuning of energy levels for higher open-circuit voltage. rsc.orgnih.govresearchgate.net |

| Photoluminescent Materials | Control of emission properties and potential for room-temperature phosphorescence. researchgate.net |

Utility in Dye and Pigment Chemistry

The synthesis of dyes and pigments often involves the condensation of aldehydes with other aromatic or heterocyclic compounds. The formyl group of this compound can be utilized in such reactions to produce novel colorants. For example, it could potentially be used in the synthesis of bisanil dyes through condensation with diaminomaleonitrile. google.com

The trifluoromethyl group can have a significant impact on the properties of a dye molecule. It can:

Shift the absorption and emission spectra (color): The electron-withdrawing nature of the CF3 group can alter the electronic structure of the chromophore, leading to changes in its color.

Increase photostability: Fluorinated compounds are often more resistant to degradation by light.

Enhance solubility: The CF3 group can improve the solubility of the dye in certain solvents, which is important for processing and application.

While specific dyes derived from this compound are not widely reported, the fundamental principles of dye chemistry suggest its potential as a valuable intermediate in this field.

Computational Approaches in Chemical Design for Biological Applications

The integration of computational methods into the drug discovery and development pipeline has revolutionized the process of designing novel therapeutic agents. For scaffolds such as this compound, these in silico techniques provide invaluable insights into molecular interactions, guide the synthesis of more potent and selective derivatives, and predict their biological activity. By leveraging computational power, researchers can build predictive models that accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional laboratory screening.

Pharmacophore Modeling for Molecular Interaction Hypothesis Generation

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for biological activity. nih.govmdpi.com These models are generated from a set of known active molecules, identifying common features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

For derivatives of this compound, a hypothetical pharmacophore model can be generated to guide the design of new analogues. The core scaffold presents several key features:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the formyl group can act as a crucial hydrogen bond acceptor.

Aromatic/Hydrophobic Features: The two phenyl rings of the biphenyl core provide significant hydrophobic and aromatic characteristics, often essential for fitting into nonpolar pockets within a target protein.

Electron-Withdrawing Feature: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can influence the electronic properties of the adjacent phenyl ring and participate in specific interactions, such as dipole-dipole or halogen bonds.

By aligning a series of active derivatives, a composite hypothesis can be generated, defining the spatial relationships between these features. This model then serves as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophore, or to guide the modification of the existing scaffold to better fit the hypothesized interaction points. For instance, in the development of inhibitors for targets like hydroxysteroid dehydrogenases, pharmacophore models have successfully identified novel scaffolds by defining the precise arrangement of required hydrogen bond acceptors and hydrophobic regions. mdpi.com

Table 1: Hypothetical Pharmacophore Features of this compound Derivatives

| Feature Type | Originating Group on Scaffold | Potential Interaction with Target |

| Hydrogen Bond Acceptor (HBA) | Formyl (-CHO) group | Forms hydrogen bonds with amino acid residues like Ser, Thr, Tyr |

| Aromatic Ring (AR) | Phenyl ring (unsubstituted) | Participates in π-π stacking interactions with Phe, Tyr, Trp |

| Aromatic Ring (AR) | Phenyl ring (CF3-substituted) | Engages in π-π stacking or cation-π interactions |

| Hydrophobic (HY) | Biphenyl core, CF3 group | Fits into hydrophobic pockets lined by nonpolar amino acids (e.g., Ala, Val, Leu, Ile) |

Ligand-Based Quantitative Structure-Activity Relationship (QSAR) Studies for Design Guidance

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov By developing a robust QSAR model, the activity of newly designed compounds can be predicted prior to their synthesis, allowing researchers to prioritize the most promising candidates. researchgate.net

For a series of this compound analogues, a QSAR model would be developed by calculating a wide range of molecular descriptors for each compound and correlating them with their experimentally determined biological activities (e.g., IC50 values). These descriptors fall into several categories:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which are influenced by substituents like the formyl and trifluoromethyl groups.

Steric Descriptors: Including molecular weight, volume, and shape indices, which describe the size and geometry of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that links a combination of these descriptors to the observed activity. For example, a QSAR study on biphenyl carboxamide derivatives as anti-inflammatory agents revealed that thermodynamic, structural, and electronic parameters were crucial for their activity. researchgate.net A similar approach for this compound derivatives could yield a predictive model to guide further optimization.

Table 2: Representative Data for a Ligand-Based QSAR Model of Biphenyl Derivatives

| Compound | R-Group Modification | LogP (Hydrophobicity) | Dipole Moment (Polarity) | Log(1/IC50) (Biological Activity) |

| Derivative 1 | -H | 4.1 | 3.5 D | 5.2 |

| Derivative 2 | -Cl | 4.6 | 3.9 D | 5.8 |

| Derivative 3 | -OCH3 | 4.0 | 4.2 D | 6.1 |

| Derivative 4 | -NO2 | 3.9 | 5.1 D | 6.5 |

| Derivative 5 | -NH2 | 3.5 | 2.8 D | 5.4 |

Note: This table contains hypothetical data for illustrative purposes, based on principles from QSAR studies on similar biphenyl analogues. researchgate.netnih.gov

Molecular Docking Investigations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov It is a powerful tool for elucidating the molecular basis of ligand-target interactions, rationalizing observed structure-activity relationships, and predicting the binding mode of novel inhibitors. researchgate.net

In a molecular docking study involving a derivative of this compound, the ligand is placed into the binding site of a target protein whose 3D structure is known. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. ugm.ac.id

The structural features of the this compound scaffold are critical for its interaction with a protein target. Previous studies on related biphenyl inhibitors targeting proteins like PD-L1 have highlighted the importance of the biphenyl moiety as a crucial anchor, fitting into a hydrophobic pocket formed by residues such as Isoleucine, Tyrosine, and Alanine. nih.gov

A predicted binding mode for this scaffold could involve:

Hydrogen Bonding: The formyl oxygen forming a hydrogen bond with a donor residue in the active site.

π-π Stacking: The phenyl rings engaging in stacking interactions with aromatic residues like Tyrosine or Phenylalanine. nih.gov

Hydrophobic Interactions: The trifluoromethyl group and the biphenyl core settling into nonpolar regions of the binding pocket.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide further chemical modifications to enhance potency and selectivity. koreascience.kr

Table 3: Predicted Interactions of this compound in a Hypothetical Protein Active Site

| Interaction Type | Ligand Group | Potential Interacting Residue(s) | Predicted Distance (Å) |

| Hydrogen Bond | Formyl Oxygen | Ser117 | 2.1 |

| π-π Stacking | Phenyl Ring 1 | Tyr56 | 3.5 |

| Hydrophobic | Trifluoromethyl Group | Ala121, Val122 | 3.8 - 4.5 |

| Hydrophobic | Biphenyl Core | Ile54, Met115 | 3.6 - 5.0 |

Note: The data in this table is illustrative and based on findings from docking studies of structurally similar biphenyl compounds. nih.gov

Theoretical and Computational Investigations of 2 Formyl 5 Trifluoromethyl Biphenyl

Spectroscopic Characterization and Theoretical Correlation (e.g., NMR, IR, UV-Vis)

Generating this section requires studies where the NMR (¹H, ¹³C), IR, and UV-Vis spectra of 2-Formyl-5-(trifluoromethyl)biphenyl have been theoretically calculated and correlated with experimental data. The theoretical calculations help in the precise assignment of spectral peaks. For instance, DFT can predict vibrational frequencies for IR spectra and electronic transitions for UV-Vis spectra. Without published theoretical spectra for this specific compound, a meaningful correlation cannot be presented.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the behavior of a molecule over time in a specific environment (e.g., in a solvent or interacting with a biological target). These simulations can reveal information about conformational flexibility, solvation effects, and intermolecular interactions. A dedicated MD simulation study of this compound would be required to report on its dynamic properties.

Computational Elucidation of Reaction Mechanisms

This section would require computational studies that investigate the reaction pathways involving this compound. This could include its synthesis mechanism or its role as a reactant in other chemical transformations. Such studies typically involve locating transition states and calculating activation energies to determine the most likely mechanism. No such mechanistic studies focused on this compound were found.

Emerging Research Avenues and Future Directions for 2 Formyl 5 Trifluoromethyl Biphenyl

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly driven by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. mdpi.comeurekalert.org Future research on 2-Formyl-5-(trifluoromethyl)biphenyl will likely prioritize the development of synthetic routes that are both environmentally benign and economically viable.

Current methods for synthesizing biphenyl (B1667301) structures often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org While effective, these methods can involve toxic solvents, expensive catalysts, and generate significant waste. Sustainable approaches seek to mitigate these issues. Research is exploring the use of greener solvents, such as water or bio-derived solvents, and developing solvent-free reaction conditions. mdpi.com For instance, procedures using mechanochemical grinding or microwave-assisted techniques can dramatically reduce reaction times and energy consumption while minimizing solvent use. mdpi.com The development of recyclable catalysts is another key area, aiming to reduce the environmental burden of heavy metals. mdpi.com

| Synthetic Parameter | Traditional Approach | Potential Green Chemistry Approach | Environmental/Economic Benefit |

| Solvent | Anhydrous organic solvents (e.g., Toluene, THF) | Aqueous co-solvent systems, ionic liquids, or solvent-free conditions mdpi.comresearchgate.net | Reduced VOC emissions, lower toxicity, easier disposal |

| Catalyst | Homogeneous palladium catalysts | Heterogeneous or recyclable catalysts (e.g., metal nanoparticles on a solid support) mdpi.com | Catalyst recovery and reuse, reduced metal contamination in products |

| Energy Input | Conventional heating (hours to days) | Microwave irradiation, ultrasonic agitation mdpi.com | Drastically reduced reaction times, lower energy consumption |

| Byproducts | Stoichiometric amounts of inorganic salts | Atom-economical reactions generating minimal waste (e.g., only water) mdpi.com | Reduced waste treatment costs, improved process efficiency |

Adopting these methodologies for the synthesis of this compound could lead to cleaner, safer, and more cost-effective production processes, making the compound more accessible for widespread application.

Exploration of Novel Catalytic Systems for Efficient Functionalization

Beyond the initial synthesis of the biphenyl core, future research will focus on the efficient and selective functionalization of the this compound molecule. A major frontier in organic synthesis is the direct activation of carbon-hydrogen (C-H) bonds, which allows for the modification of a molecule's scaffold without the need for pre-installed reactive groups. emory.edu This approach offers new retrosynthetic disconnections and significantly improves atom economy. nih.gov

Novel catalytic systems, particularly those based on transition metals like palladium, rhodium, and copper, are being developed to achieve unprecedented control over C-H functionalization. emory.edunih.gov For this compound, these methods could enable the introduction of new substituents at various positions on either aromatic ring. For example, a nitrile group, which can be derived from the existing formyl group, has been shown to direct the meta-C-H activation of biaryl compounds using a Pd-Ag heterodimeric catalyst system. nih.gov Such strategies could be adapted to introduce functionalities that tune the electronic or steric properties of the molecule for specific applications. The development of catalysts that can selectively functionalize one C-H bond over others in a complex molecule remains a significant but achievable goal. nih.gov

| Catalytic System | Target Transformation | Potential Application of Product | Key Advantage |

| Palladium/Pyridone Ligands | meta-C-H Olefination/Acetoxylation nih.gov | Modification of electronic properties for organic semiconductors | Bypasses complex multi-step synthesis for derivatization |

| Copper(I) Catalysts | C-H Trifluoromethylation organic-chemistry.org | Introduction of additional CF3 groups to enhance stability | Direct installation of valuable functional groups |

| Dirhodium Catalysts | C-H Amination/Etherification emory.edu | Synthesis of novel pharmaceutical intermediates or ligands | High selectivity at typically inert C-H bonds |

| B(C6F5)3 (Lewis Acid) | C-F Bond Activation researchgate.net | Derivatization of the trifluoromethyl group | Unlocking novel reactivity at the C-F bond |

These advanced catalytic methods represent a paradigm shift in synthetic strategy, moving from functional group manipulation to direct C-H bond functionalization, thereby opening up a vast chemical space for new derivatives of this compound.

Expansion of Applications in Advanced Functional Materials

The unique combination of a reactive aldehyde, an electron-withdrawing trifluoromethyl group, and a biphenyl scaffold makes this compound a highly promising building block for advanced functional materials. Fluorinated biphenyls are already utilized in materials for liquid crystal displays and organic solar cells due to their stability and electronic properties. acs.org

Specifically, trifluoromethyl-substituted biphenyl units have been successfully integrated into conjugated polymers to create materials for organic field-effect transistors (OFETs). researchgate.netrsc.org These materials often exhibit excellent ambient stability and well-balanced ambipolar charge transport (the ability to conduct both holes and electrons), which is a desirable property for complementary logic circuits. researchgate.netrsc.org The formyl group in this compound is a key feature, serving as a versatile synthetic handle for polymerization reactions (e.g., via Wittig or Knoevenagel reactions) to form the backbone of new conjugated polymers. Furthermore, it can be converted into other functional groups to attach the molecule as a side chain or to create small-molecule semiconductors. vu.lt

| Material Class | Role of this compound | Target Application | Desired Properties |

| Conjugated Polymers | Monomer unit for polymer backbone | Organic Field-Effect Transistors (OFETs) researchgate.netrsc.org | High charge carrier mobility, ambient stability, solution processability |

| Small Molecule Semiconductors | Core structural unit | Organic Light-Emitting Diodes (OLEDs) vu.lt | High thermal stability, appropriate HOMO/LUMO energy levels, high quantum efficiency |

| Liquid Crystals | Mesogenic core | Liquid Crystal Displays (LCDs) acs.org | Specific phase transition temperatures, high birefringence, low viscosity |

| Sensors | Functionalized scaffold | Chemical or biological sensors | Selective binding affinity, measurable optical or electronic response |

Future research will likely involve the synthesis and characterization of new polymers and small molecules derived from this compound to explore their potential in organic electronics and optoelectronics.

Integration of Artificial Intelligence and Machine Learning in Rational Chemical Design

The traditional process of discovering new molecules and materials often relies on intuition and serendipity. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this paradigm by enabling rational, data-driven design. intellect-foundation.rucam.ac.uk These computational tools can accelerate the discovery and optimization of molecules like this compound and its derivatives. umk.plresearchgate.net

Machine learning models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on existing chemical data to predict the properties of new, unsynthesized compounds. nih.gov For example, an ML model could predict the charge mobility, absorption/emission spectra, or biological activity of thousands of virtual derivatives of this compound. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net Computational methods like Density Functional Theory (DFT) can provide deep insights into the conformational and electronic properties that govern material performance. nih.govnih.gov Furthermore, AI is being developed to predict new chemical reactions and devise optimal synthetic pathways, which could aid in planning the sustainable and efficient production of target derivatives. intellect-foundation.ru

| AI/ML Tool | Application to this compound Research | Objective | Potential Impact |

| QSAR/QSPR Modeling | Predict electronic and photophysical properties of derivatives nih.gov | Identify candidates for high-performance organic electronics | Prioritize synthetic targets and reduce experimental screening |

| Generative Models | Design novel derivatives with desired target properties cam.ac.uk | Discover new molecules for specific applications (e.g., OLED emitters) | Explore vast chemical space beyond human intuition |

| Reaction Prediction Algorithms | Propose optimal conditions for novel functionalization reactions intellect-foundation.ru | Improve yield and selectivity of catalytic C-H activation | Accelerate the development of new synthetic methods |

| DFT Calculations | Analyze molecular conformation and electronic structure nih.govnih.gov | Understand structure-property relationships at a molecular level | Guide the rational design of materials with enhanced performance |

By integrating these powerful computational tools, the research and development cycle for new materials and molecules based on the this compound scaffold can be made significantly more efficient and targeted.

Q & A

Advanced Research Question

- UV-Vis Spectroscopy : λmax at 280–290 nm (π→π* transition) with molar absorptivity ε ≈ 12,000 L·mol⁻¹·cm⁻¹ .

- Fluorescence Quenching : The –CF₃ group reduces quantum yield (Φ < 0.1) due to heavy atom effects. Time-resolved fluorescence (TRF) can differentiate static vs. dynamic quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.